1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11
CAS No.: 1794979-66-0
Cat. No.: VC0134007
Molecular Formula: C15H23N3O3S
Molecular Weight: 336.494
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794979-66-0 |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 336.494 |
| IUPAC Name | 1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea |
| Standard InChI | InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D |
| Standard InChI Key | NIMGDPRCIUIRNT-AWJQIPIASA-N |
| SMILES | C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Properties and Structure
Molecular Information
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 possesses distinct chemical characteristics that define its role in analytical chemistry and pharmaceutical research. The compound's key chemical identifiers and properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1794979-66-0 |
| Molecular Formula | C15H12D11N3O3S |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 4-(2-(3-(Cyclohexyl-d11)ureido)ethyl)benzenesulfonamide |
| Synonyms | 4-[2-[[(Cyclohexylamino)carbonyl]amino]ethyl]benzenesulfonamide-d11; Glipizide Impurity H-d11 |
| Physical State | Powder |
| Purity (Commercial) | ≥98% |
The molecular structure contains a cyclohexyl ring fully deuterated with eleven deuterium atoms (D11), connected to a urea linkage that bridges to a phenethyl group bearing a sulfonamide substituent at the para position . This strategic deuteration pattern provides a mass shift that is beneficial for analytical applications while maintaining similar chemical behavior to the non-deuterated analog.
Structural Characteristics
The structure of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 features several distinct functional groups that contribute to its chemical properties and reactivity. The compound contains:
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A fully deuterated cyclohexyl ring (C6D11) that provides the mass-shifting element essential for its use as an internal standard
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A urea bridge (-NH-CO-NH-) that connects the cyclohexyl moiety to the phenethyl group
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A phenethyl group (-CH2-CH2-C6H4-) providing structural rigidity and hydrophobicity
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A sulfonamide (-SO2NH2) group at the para position of the phenyl ring that contributes to hydrogen bonding capabilities and water solubility
The SMILES notation for the compound is NS(C1=CC=C(CCNC(NC2([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=O)C=C1)=O, which encodes the full structural arrangement including the deuterium atoms represented as [2H] .
Relationship to Pharmaceutical Compounds
Connection to Glipizide
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is specifically identified as a deuterated version of Glipizide Impurity H in pharmaceutical quality control standards. Glipizide is a second-generation sulfonylurea antidiabetic medication used in the treatment of type 2 diabetes mellitus. The European Pharmacopoeia (EP) recognizes the non-deuterated analog (1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea) as "Glipizide EP Impurity H," which must be monitored and controlled in pharmaceutical formulations .
The structural relationship between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea and glipizide lies in their shared sulfonylurea pharmacophore, though the impurity lacks the additional functional groups that confer glipizide's therapeutic activity. The deuterated version (d11) serves as an ideal internal standard for quantification of this impurity due to its identical chemical behavior but distinct mass spectral profile .
Significance in Pharmaceutical Analysis
As a deuterium-labeled compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 plays a crucial role in pharmaceutical analysis for several reasons:
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It functions as an internal standard for quantitative analysis of impurities in glipizide formulations using liquid chromatography-mass spectrometry (LC-MS) techniques
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The deuterium labeling ensures minimal interference with the analyte while providing clear mass spectral differentiation
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It enables accurate impurity profiling required for regulatory compliance in pharmaceutical manufacturing
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The compound facilitates method validation for analytical procedures used in quality control processes
The pharmaceutical industry relies on such deuterated standards to achieve the high level of analytical precision demanded by regulatory authorities for the control of impurities in medication.
Applications and Research Uses
Analytical Applications
The primary application of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 lies in pharmaceutical analytical chemistry, particularly in the quality control of glipizide formulations. Specific applications include:
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Serving as an internal standard in LC-MS/MS methods for the quantification of Glipizide Impurity H
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Facilitating impurity profiling during drug development and stability studies
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Contributing to method development and validation for regulatory compliance
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Enabling accurate quantification in complex pharmaceutical matrices through isotope dilution techniques
The compound's deuterium labeling creates a mass shift of 11 atomic mass units compared to the non-deuterated impurity, which provides clear separation in mass spectrometric detection while maintaining nearly identical chromatographic behavior.
Research Significance
Beyond its immediate analytical applications, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 contributes to broader research objectives:
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Understanding degradation pathways of sulfonylurea drugs
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Investigating metabolic processes related to glipizide and similar compounds
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Developing improved analytical methodologies for pharmaceutical quality control
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Enhancing the sensitivity and selectivity of impurity detection techniques
Researchers in pharmaceutical sciences utilize such deuterated standards to address challenges in ensuring medication safety, efficacy, and regulatory compliance. The compound represents an important tool in the analytical toolkit for sulfonylurea drug analysis.
| Supplier | Catalog Number | Package Sizes | Purity |
|---|---|---|---|
| AquigenBio | AQ-G001931 | Custom | Not specified |
| Coompo Research Chemicals | C218424 | 2.5mg, 25mg | ≥98% |
The compound is sometimes listed as available on backorder, suggesting potential production constraints or limited market demand consistent with its specialized application .
Comparison with Non-Deuterated Analog
Structural Differences
The key distinction between 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 and its non-deuterated counterpart lies in the isotopic composition of the cyclohexyl group. A comparison of their properties reveals:
| Property | Deuterated (d11) Version | Non-Deuterated Version |
|---|---|---|
| Molecular Formula | C15H12D11N3O3S | C15H23N3O3S |
| Molecular Weight | 336.5 g/mol | 325.43 g/mol |
| Mass Difference | +11.07 amu | - |
| CAS Number | 1794979-66-0 | 10080-05-4 |
| Chemical Behavior | Virtually identical | Reference behavior |
This mass difference of approximately 11 atomic mass units provides the essential analytical differentiation while maintaining similar chemical reactivity and chromatographic behavior .
Analytical Advantages
The deuteration of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea offers several analytical advantages:
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Enables isotope dilution quantification methodologies that improve accuracy
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Provides clear mass spectral separation from the non-deuterated impurity
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Maintains similar extraction efficiency, chromatographic retention, and ionization behavior
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Serves as an ideal surrogate for method development and validation
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Compensates for matrix effects and recovery variations in complex samples
These advantages make the deuterated compound particularly valuable in regulated pharmaceutical analysis where precision and accuracy are paramount.
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